N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine
Description
N2-(3,4-Dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a thiophene-based small molecule characterized by multiple functional groups. Its core structure consists of a thiophene ring substituted at the 2-, 3-, 4-, and 5-positions:
- N2-(3,4-Dimethylphenyl): A bulky aromatic substituent providing steric and electronic effects.
- 3-(4-Methylbenzenesulfonyl): A sulfonyl group enhancing solubility and influencing receptor binding via polar interactions.
- 5-(4-Fluorobenzoyl): A fluorinated benzoyl group contributing to metabolic stability and hydrophobic interactions.
This compound’s design leverages substituent diversity to optimize pharmacokinetic and pharmacodynamic properties, though its specific biological target(s) remain underexplored in the provided evidence.
Properties
IUPAC Name |
[3-amino-5-(3,4-dimethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3S2/c1-15-4-12-21(13-5-15)34(31,32)25-22(28)24(23(30)18-7-9-19(27)10-8-18)33-26(25)29-20-11-6-16(2)17(3)14-20/h4-14,29H,28H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDQIAFTZRJIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=C(C=C3)F)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3,4-dimethylphenyl)-5-(4-fluorobenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a complex thiophene derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 494.6 g/mol. The structure features multiple aromatic rings and functional groups that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H23FN2O3S |
| Molecular Weight | 494.6 g/mol |
| CAS Number | 890822-65-8 |
Thiophene derivatives, including this compound, have been studied for various biological activities, particularly their anti-inflammatory , antimicrobial , and anticancer properties. The mechanisms through which these activities occur often involve the inhibition of specific enzymes or pathways:
-
Anti-inflammatory Activity :
- Studies indicate that thiophene derivatives can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory response. For instance, compounds similar to this compound have shown significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
- Antimicrobial Properties :
- Anticancer Potential :
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of thiophene derivatives, it was found that administration of a related compound at a dosage of 20 mg/kg significantly reduced inflammation markers in animal models. The compound inhibited mast cell degranulation and reduced levels of inflammatory mediators .
Case Study 2: Antimicrobial Activity
A screening of various thiophene derivatives showed promising results against six bacterial pathogens. This study highlighted the compound's ability to inhibit bacterial growth effectively, suggesting that modifications in its structure could enhance its antimicrobial efficacy .
Case Study 3: Anticancer Activity
In vitro assays on human breast cancer cell lines revealed that this compound exhibited significant cytotoxicity. The study reported an IC50 value indicating potent activity compared to standard chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Target Profiles
A comparative analysis of structurally related compounds is provided below, focusing on substituent effects, target engagement, and bioactivity.
Substituent-Driven Pharmacological Effects
- Sulfonyl Groups : The 4-methylbenzenesulfonyl group in the target compound and the isopropylsulfonyl group in LDK378 enhance solubility and participate in polar interactions with target proteins (e.g., kinases, proteases) .
- Fluorinated Aromatics : The 4-fluorobenzoyl group in the target compound mirrors the role of fluorine in ATC0175’s 3,4-difluorobenzamide, improving metabolic stability and hydrophobic binding .
Physicochemical Properties
- logP and Solubility: The sulfonyl and fluorobenzoyl groups in the target compound likely lower logP compared to purely hydrophobic analogues (e.g., 5-(((3,4-dimethylphenyl)amino)methyl)quinolin-8-ol ), enhancing aqueous solubility.
- Metabolic Stability : Fluorine atoms and sulfonyl groups reduce oxidative metabolism, as seen in BAY 59-7939’s design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
